Spironolactone Impurity G
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-[(6S,7S,8R,9S,10R,13S,14S,17R)-6-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5S/c1-13(25)30-21-19-15(22(2)8-4-14(26)12-17(22)20(21)28)5-9-23(3)16(19)6-10-24(23)11-7-18(27)29-24/h12,15-16,19-21,28H,4-11H2,1-3H3/t15-,16-,19+,20-,21-,22+,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDJXLWZYONFCD-YGIRGZTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1C2C(CCC3(C2CCC34CCC(=O)O4)C)C5(CCC(=O)C=C5C1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@H]1[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]34CCC(=O)O4)C)[C@]5(CCC(=O)C=C5[C@@H]1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880106-10-5 | |
| Record name | 6beta-Hydroxy-spironolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880106105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6.BETA.-HYDROXY-SPIRONOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH8L8AL2LR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Characterization and Elucidation Methodologies for Spironolactone Impurity G
Systematic Nomenclature and Stereochemical Considerations for 6β-Hydroxy Spironolactone (B1682167)
Spironolactone Impurity G is chemically identified as 6β-Hydroxy Spironolactone. Its systematic IUPAC (International Union of Pure and Applied Chemistry) name is S-[(2′R)-6β-hydroxy-3,5′-dioxo-3′,4′-dihydro-5′H-spiro[androst-4-ene-17,2′-furan]-7α-yl] ethanethioate. vulcanchem.com This nomenclature precisely defines the complex steroidal structure.
The core of the molecule is an androst-4-ene system, indicating a double bond between carbons 4 and 5. Key stereochemical features include the hydroxyl (-OH) group at the 6-position in the beta (β) configuration, meaning it projects above the plane of the steroid ring. Additionally, the acetylthio group at the 7-position is in the alpha (α) configuration, projecting below the ring plane. The spirocyclic lactone at the 17-position maintains the (17α) configuration, and the chiral center within the furanone ring is designated as (2′R). vulcanchem.com These stereochemical assignments are critical for defining the molecule's three-dimensional shape, which is confirmed using techniques like NOESY.
Advanced Spectroscopic Techniques for Structural Elucidation
The definitive structure of this compound is established through a combination of high-resolution NMR and mass spectrometry techniques. These methods provide detailed information about the molecule's atomic connectivity, stereochemistry, and elemental composition. researchgate.netresearchgate.netnih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). pitt.edu
One-dimensional NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum displays signals for each hydrogen atom, with their chemical shifts (δ) indicating the local electronic environment. For instance, protons near electronegative atoms like oxygen are deshielded and appear at a higher chemical shift (downfield). The presence of signals corresponding to the steroidal backbone, the acetylthio group, and the γ-lactone ring are all observable.
¹³C NMR: The carbon-13 NMR spectrum reveals the chemical shift for each carbon atom. oregonstate.edu The broad range of ¹³C chemical shifts allows for the clear identification of different types of carbons, such as those in carbonyl groups (C=O), double bonds (C=C), and those bonded to oxygen or sulfur. oregonstate.edumsu.edu
Below is a table summarizing typical NMR data for this compound, compiled from spectral analyses of related compounds. mdpi.comresearchgate.net
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY, HMBC) |
|---|---|---|---|
| C-3 | - | ~198.5 (C=O) | HMBC to H-4 |
| C-4 | ~5.90 (s) | ~125.0 | HMBC to C-3, C-5, C-6, C-10 |
| C-5 | - | ~165.0 | HMBC to H-4 |
| C-6 | ~4.45 (br s) | ~73.0 | COSY with 6-OH; HMBC to C-4, C-5, C-7, C-8, C-10 |
| C-7 | ~3.80 (d) | ~50.0 | HMBC to C-5, C-6, C-8, C-14, S-acetyl group |
| C-18 (CH₃) | ~0.95 (s) | ~17.0 | HMBC to C-12, C-13, C-14, C-17 |
| C-19 (CH₃) | ~1.25 (s) | ~19.0 | HMBC to C-1, C-5, C-9, C-10 |
| S-CO-CH₃ | ~2.40 (s) | ~30.5 | HMBC to S-CO |
| S-CO-CH₃ | - | ~195.0 | HMBC to S-CO-CH₃ protons |
| C-5' (Lactone C=O) | - | ~176.0 | HMBC to lactone protons |
2D NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. researchgate.netmdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is used to trace out the spin systems within the steroid rings and the lactone side chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon resonances based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for connecting the different fragments of the molecule, such as linking the methyl groups (H-18, H-19) to the correct quaternary carbons in the steroid core, and confirming the position of the acetylthio group at C-7.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is the definitive method for confirming stereochemistry.
The stereochemistry of this compound, particularly the β-orientation of the hydroxyl group at C-6, is confirmed using NOESY. libretexts.org A NOESY experiment would show a spatial correlation between the proton at C-6 (H-6) and the axial protons on the same face of the steroid, such as the C-19 methyl protons. The absence of a strong correlation to the C-7 proton would further support the assigned relative stereochemistry, confirming that the 6-OH and 7-acetylthio groups are on opposite faces of the molecule (trans diaxial relationship).
Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact elemental formula. rsc.orgspectroscopyonline.com For this compound, the molecular formula is C₂₄H₃₂O₅S. vulcanchem.compharmaffiliates.com HRMS can confirm this formula by matching the measured accurate mass to the calculated theoretical mass with a high degree of confidence.
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. cdc.govlcms.cz The resulting fragment ions provide a "molecular fingerprint" that confirms the structure. cdc.govlibretexts.org Key fragmentation pathways for this compound would include:
Loss of the acetylthio group (-S-CO-CH₃).
Dehydration (loss of H₂O) from the 6-hydroxy group.
Cleavage of the spirolactone ring.
Analyzing the masses of these fragments allows chemists to piece together the molecular structure, corroborating the findings from NMR spectroscopy. researchgate.net
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques for Impurity G
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques crucial for analyzing thermally labile and complex molecules like steroids without significant degradation.
Electrospray Ionization (ESI): This is the most common ionization method for analyzing Spironolactone and its impurities. nih.govresearchgate.net Ultra-high performance liquid chromatography coupled with ESI-tandem mass spectrometry (UHPLC-ESI-MS/MS) is a highly effective and sensitive method for characterizing spironolactone impurities. vulcanchem.comnih.gov ESI generates gas-phase ions from a liquid solution by applying a high voltage to a capillary, creating an aerosol of charged droplets. For this compound, ESI in positive ion mode is typically used to generate protonated molecules [M+H]⁺ or other adducts (e.g., sodiated molecules [M+Na]⁺). nih.gov A significant challenge in the analysis of the parent drug, spironolactone, is its tendency to undergo in-source fragmentation, where the acetylthio group is lost, producing an ion that is isobaric with its major metabolite, canrenone (B1668266). nih.govupenn.edu This complicates quantification and identification. To overcome this, derivatization with reagents like Girard's Reagent P (GP) can be employed, which not only prevents in-source fragmentation but also enhances the detection sensitivity by one to two orders of magnitude. vulcanchem.comnih.govnih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative ionization source that is suitable for medium-polarity molecules that are not as easily ionized by ESI. researchgate.net In APCI, the sample solution is vaporized in a heated nebulizer, and ionization is initiated by a corona discharge. waters.com This process typically generates protonated molecules [M+H]⁺. A liquid chromatography-APCI-MS (LC-APCI-MS) method has been successfully developed for the simultaneous determination of spironolactone and canrenone in human plasma, demonstrating its utility for related steroidal compounds. nih.gov For Impurity G, APCI could offer a complementary technique to ESI, potentially providing different ionization efficiencies and fragmentation patterns that could aid in its comprehensive characterization.
| Ionization Technique | Principle | Applicability to Impurity G |
| Electrospray Ionization (ESI) | Produces ions from solution via a high-voltage-induced aerosol. | Highly effective; used in UHPLC-MS/MS for sensitive characterization. Prone to in-source fragmentation with parent drug, which can be mitigated by derivatization. vulcanchem.comnih.govupenn.edu |
| Atmospheric Pressure Chemical Ionization (APCI) | Vaporizes eluent and uses corona discharge for chemical ionization. | Suitable for medium-polarity steroids; offers a complementary ionization method to ESI for structural confirmation. researchgate.netnih.gov |
Fragmentation Pattern Analysis and Structural Interpretation
Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation. In this technique, a specific precursor ion (e.g., the [M+H]⁺ of Impurity G) is selected and fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a fingerprint that is unique to the molecule's structure.
This compound, identified as 6β-Hydroxy Spironolactone, has a molecular formula of C₂₄H₃₂O₅S and a molecular weight of 432.6 g/mol . vulcanchem.com Its structure retains the core elements of spironolactone, including the 7α-acetylthio group and the spirolactone ring, but features an additional hydroxyl group at the 6β position. vulcanchem.com
The expected fragmentation of Impurity G would involve characteristic losses:
Loss of the acetylthio group (-SCOCH₃): A common fragmentation pathway for spironolactone and its derivatives. nih.gov
Loss of water (-H₂O): Expected due to the presence of the 6β-hydroxyl group.
Cleavage of the lactone ring: Can produce characteristic fragment ions indicative of the spiro-furan-dione structure.
By analyzing the masses of these product ions, the precise location of the hydroxyl group and the integrity of other functional groups can be confirmed, allowing for unambiguous differentiation from other isomers and impurities. researchgate.netresearchgate.net
| Precursor Ion (m/z) | Expected Fragment Ion | Structural Origin of Loss |
| 433.2 ([M+H]⁺) | 357.2 | Loss of acetylthio group (C₂H₄OS) |
| 433.2 ([M+H]⁺) | 415.2 | Loss of water (H₂O) from 6β-hydroxyl |
| 433.2 ([M+H]⁺) | 341.2 | Loss of both water and acetyl radical |
Ion Mobility Spectrometry (IMS) Coupled with HRMS for Gas-Phase Characterization
Ion Mobility Spectrometry (IMS) coupled with High-Resolution Mass Spectrometry (HRMS) adds another dimension of analysis, separating ions based on their size, shape, and charge in the gas phase. acs.org This technique is particularly valuable for separating isomeric and isobaric compounds that cannot be distinguished by mass spectrometry alone. nih.govnih.gov
For this compound and other related substances, IMS-HRMS provides gas-phase characterization by measuring the ion's collision cross-section (CCS). The CCS is a key physical parameter that reflects the three-dimensional structure of the ion. By measuring the CCS value for the impurity and comparing it to reference standards or theoretical calculations, its identity can be confirmed with a higher degree of confidence. nih.gov Studies on spironolactone metabolites have demonstrated that IMS can successfully separate different isomers and provide the first reported CCS values for these compounds, highlighting its power in detailed structural characterization. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Chromophore Identification
Spectroscopic techniques like IR and UV-Vis provide complementary information to mass spectrometry by identifying specific functional groups and chromophores within the molecule. iarc.fr
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms and functional groups in a molecule. For this compound, the IR spectrum would confirm the presence of key functional groups. nih.govresearchgate.net
O-H stretch: A broad absorption band around 3400-3500 cm⁻¹ would indicate the presence of the 6β-hydroxyl group.
C=O stretches: Sharp, strong peaks would be observed for the α,β-unsaturated ketone in the A-ring (approx. 1670 cm⁻¹), the thioester carbonyl (approx. 1690 cm⁻¹), and the lactone carbonyl (approx. 1770 cm⁻¹).
C=C stretch: An absorption around 1620 cm⁻¹ corresponding to the double bond in the A-ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the conjugated systems (chromophores) in a molecule. The primary chromophore in this compound is the α,β-unsaturated ketone system in the A-ring. This system is expected to show a strong absorption maximum (λₘₐₓ) in the UV region, typically around 238-245 nm. iarc.fr The presence of the 6β-hydroxyl group may cause a slight shift in the absorption maximum compared to the parent spironolactone.
| Spectroscopic Technique | Functional Group / Chromophore | Expected Absorption Range |
| Infrared (IR) | Hydroxyl (O-H) | ~3400-3500 cm⁻¹ |
| α,β-Unsaturated Ketone (C=O) | ~1670 cm⁻¹ | |
| Thioester (C=O) | ~1690 cm⁻¹ | |
| γ-Lactone (C=O) | ~1770 cm⁻¹ | |
| UV-Visible (UV-Vis) | α,β-Unsaturated Ketone | λₘₐₓ ~238-245 nm |
X-ray Crystallography for Definitive Solid-State Structure Determination (if applicable to specific analogs/impurities)
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unambiguous proof of a molecule's structure, including its absolute stereochemistry. researchgate.net
While X-ray crystallography has been used to confirm the structures of spironolactone polymorphs and other novel spironolactone-related impurities, researchgate.netmdpi.com specific single-crystal X-ray diffraction data for this compound is not widely reported in the literature. If a crystalline form of Impurity G were obtained, X-ray analysis would definitively confirm:
The stereochemistry of the entire steroid core.
The β-orientation of the hydroxyl group at the C6 position.
The α-orientation of the acetylthio group at the C7 position.
The exact conformation of the spirolactone ring and the A-ring in the solid state.
The lack of available data suggests that either the impurity is difficult to isolate in sufficient quantity and quality for single crystal growth or that such studies have not been published. uj.edu.placs.org
Conformational Analysis and Molecular Geometry Studies
Conformational analysis investigates the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds. The introduction of a 6β-hydroxyl group in this compound influences the conformation of the A-ring of the steroid nucleus compared to the parent drug.
Studies on spironolactone have revealed significant conformational flexibility, particularly in the thioester group. For Impurity G, the A-ring's conformation will be constrained by the sp²-hybridized C4 and C5 atoms and influenced by the steric bulk and hydrogen-bonding potential of the 6β-hydroxyl group.
Computational chemistry provides a powerful tool for these studies. Using methods like Density Functional Theory (DFT), researchers can model the molecular geometry of Impurity G to predict its most stable conformer(s). nih.gov Such studies can calculate key parameters like bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional shape. This information is crucial for understanding its chemical reactivity and potential interactions with biological receptors.
| Structural Feature | Description | Significance |
| A-Ring Conformation | Influenced by the C4=C5 double bond and the 6β-hydroxyl group. | Affects the overall shape and steric profile of the molecule. |
| Thioester Group Orientation | The C7-S-C(O)-CH₃ group has rotational freedom. | Can adopt different conformations, potentially impacting crystal packing and receptor binding. |
| Spirolactone Ring Puckering | The five-membered furan-dione ring has a specific envelope or twist conformation. | Critical for the compound's activity profile. |
Formation Mechanisms and Pathways of Spironolactone Impurity G
Synthetic Route-Related Impurity Formation
The manufacturing process of Spironolactone (B1682167) can inadvertently lead to the creation of impurities through various side reactions. vulcanchem.com The formation of Impurity G is a notable example of a process-related impurity.
The synthesis of steroidal compounds like Spironolactone is a multi-step process that can be susceptible to various side reactions. mdpi.comresearchgate.net While the primary reaction sequence is designed to yield Spironolactone, competing or undesired transformations can occur, leading to impurities. The synthesis of related steroids, for instance, is often accompanied by side reactions such as oxidation, dehydration, and lactonization. mdpi.comresearchgate.net Spironolactone Impurity G is characterized by a hydroxyl group at the 6β position of the steroid nucleus. This suggests that an unintended oxidation reaction at this specific position is a plausible side reaction during the synthesis. The introduction of this hydroxyl group transforms the parent molecule into Impurity G.
The specific conditions and reagents used during synthesis play a critical role in the profile of impurities that are formed. For complex molecules like Spironolactone, factors such as temperature, pH, catalysts, and the purity of starting materials and solvents can influence the course of the reaction. The synthesis of Spironolactone may involve heating under reflux with an acidic catalyst. google.com The presence of trace oxidizing agents or the selection of a non-specific catalyst could facilitate unwanted hydroxylation at the C6 position, leading to the genesis of Impurity G. In the synthesis of analogous steroidal compounds, it has been observed that variations in reaction conditions can lead to a range of contaminants. mdpi.com Therefore, strict control over the manufacturing process is essential to minimize the formation of Impurity G.
Examination of Side Reactions and Undesired Transformations during Spironolactone Synthesis
Biotransformation and Microbial Pathways Yielding 6β-Hydroxylated Steroids
Biotransformation, using either isolated enzymes or whole microbial cells, represents a significant pathway for the formation of hydroxylated steroids, including the 6β-hydroxylation of Spironolactone to form Impurity G.
Investigation of Enzymatic Hydroxylation of Spironolactone
The enzymatic hydroxylation of Spironolactone is primarily carried out by cytochrome P450 (P450) monooxygenases. iarc.fr These enzymes are crucial in the metabolism of steroids. Research has shown that Spironolactone is metabolized by microsomal enzymes and can act as a mechanism-based inhibitor of P450, particularly the steroid 17α-hydroxylase, by forming a reactive intermediate. iarc.frnih.gov Studies with fungal P450 enzymes have demonstrated their ability to perform highly specific hydroxylations at various positions on the steroid nucleus, including 6β-hydroxylation. nih.gov This enzymatic action is a direct pathway to the formation of 6β-hydroxylated derivatives like this compound.
Microbial Transformation Studies Leading to Hydroxylated Derivatives
Microbial transformation is a well-established method for modifying steroid structures, often with high specificity. researchfloor.org Several studies have demonstrated the capacity of fungi to produce hydroxylated derivatives of Spironolactone. For example, the thermophilic fungus Thermomyces lanuginosus was found to transform Spironolactone into several metabolites, including 6β-OH-7α-thiomethylspironolactone, a 6β-hydroxylated derivative. researchgate.net Another fungus, Cunninghamella elegans, has been used to synthesize 12β-hydroxy-spironolactone and 2α-hydroxy-spironolactone. researchgate.netgoogle.com Although these are not Impurity G, they confirm the principle that microbial systems possess the necessary enzymatic machinery for the direct hydroxylation of the Spironolactone molecule. researchgate.netgoogle.com
| Microorganism | Substrate | Hydroxylated Product(s) | Source |
|---|---|---|---|
| Thermomyces lanuginosus | Spironolactone | 6β-OH-7α-thiomethylspironolactone | researchgate.net |
| Cunninghamella elegans ATCC 9245 | Spironolactone | 12β-hydroxy-spironolactone, 2α-hydroxy-spironolactone | researchgate.netgoogle.com |
Characterization of Biocatalytic Systems and Reaction Specificity
The formation of this compound, chemically identified as 6β-Hydroxy Spironolactone, can occur through metabolic transformation, a process driven by highly specific biocatalytic systems. These systems, which include both isolated enzymes and whole-cell microorganisms, are capable of introducing hydroxyl groups onto the steroid nucleus with remarkable precision. The characterization of these systems and their inherent reaction specificity is crucial for understanding the pathways leading to the formation of this impurity.
Biocatalytic hydroxylation of steroids is a well-established field, valued for its ability to achieve high regio- and stereoselectivity under mild conditions, which is often challenging to replicate through traditional chemical synthesis. researchgate.net The primary biocatalysts involved in spironolactone metabolism and the formation of its hydroxylated derivatives are cytochrome P450 (CYP) enzymes in mammals and various oxidoreductases found in microorganisms, particularly fungi.
Mammalian Cytochrome P450 Systems
In humans, spironolactone is extensively metabolized, primarily by hepatic cytochrome P450 enzymes. nih.govmdpi.com These enzymes are responsible for a variety of oxidative reactions. While the direct 6β-hydroxylation of spironolactone to form Impurity G is a recognized metabolic step, detailed characterization often comes from studies of its major metabolites and analogous steroid compounds.
The CYP3A subfamily, particularly CYP3A4, is strongly implicated in the 6β-hydroxylation of spironolactone-related structures. mdpi.com Research has shown that CYP3A4 catalyzes the 6β-hydroxylation of 7α-thiomethylspironolactone, a principal active metabolite of spironolactone. mdpi.comnih.gov Furthermore, CYP3A4 is well-known for its role in the 6β-hydroxylation of endogenous steroids like testosterone. nih.gov This evidence strongly suggests that CYP3A4 is the primary biocatalyst responsible for the formation of this compound in human metabolism.
The reaction specificity of CYP enzymes is notable. Different P450 isoforms exhibit distinct regioselectivity. For instance, while CYP3A4 targets the 6β position, other enzymes like CYP11B1 and CYP11B2, found in adrenal cortical mitochondria, hydroxylate spironolactone and its metabolite canrenone (B1668266) at the 11β and 18 positions. nih.govresearchgate.netoup.com This high degree of specificity underscores how the particular enzymatic environment dictates the profile of metabolites, and thus impurities, that are formed.
Fungal Biotransformation Systems
Fungi are widely employed as whole-cell biocatalysts for steroid modification due to their diverse enzymatic machinery, which often mirrors mammalian metabolic pathways. nih.gov Several studies have investigated the biotransformation of spironolactone using various fungal species, revealing a high degree of reaction specificity that varies significantly between organisms.
A study screening ten different fungal strains found that four were capable of transforming spironolactone into several metabolites. nih.gov The reactions observed included dethioacetylation to form canrenone, 1-dehydrogenation, and hydroxylation at various positions, but not the 6β position. For example, Fusarium lini yielded 1β-hydroxycanrenone and 15α-hydroxycanrenone among other products. nih.gov This highlights the unique enzymatic fingerprint of each fungal species.
Another key example of reaction specificity comes from research on Cunninghamella elegans ATCC 9245, a fungus well-known for its steroid hydroxylation capabilities. When used for the microbial transformation of spironolactone, it efficiently produced two new hydroxylated derivatives: 12β-hydroxy-spironolactone and 2α-hydroxy-spironolactone. researchgate.netgoogle.com The conversion was efficient, with a total yield of 51.2% after 72 hours, but the system displayed absolute regioselectivity for the 12β and 2α positions, with no formation of the 6β-hydroxy derivative (Impurity G). google.com
While direct fungal synthesis of this compound from its parent drug has not been prominently reported, the thermophilic fungus Thermomyces lanuginosus has been shown to produce 6β-OH-7α-thiomethylspironolactone. nih.gov This compound is the 6β-hydroxylated version of a major spironolactone metabolite. The ability of this fungus to perform 6β-hydroxylation on a closely related substrate demonstrates that the necessary enzymatic systems exist within the microbial kingdom and could potentially be harnessed or engineered for specific production pathways.
The table below summarizes the characterized biocatalytic transformations of spironolactone by various fungal systems, illustrating their distinct reaction specificities.
| Biocatalytic System (Fungus) | Substrate | Key Products Identified | Observed Reaction Type(s) | Reference(s) |
| Cunninghamella elegans ATCC 9245 | Spironolactone | 12β-hydroxy-spironolactone, 2α-hydroxy-spironolactone | Regiospecific Hydroxylation | researchgate.netgoogle.com |
| Gibberella fujikuroi | Spironolactone | Canrenone, 1-dehydrocanrenone | Dethioacetylation, Dehydrogenation | nih.gov |
| Curvularia lunata | Spironolactone | Canrenone, 7α-thio-spironolactone | Dethioacetylation | nih.gov |
| Fusarium lini | Spironolactone | Canrenone, 1-dehydrocanrenone, 1β-hydroxycanrenone, 1α-hydroxycanrenone, 15α-hydroxycanrenone | Dethioacetylation, Dehydrogenation, Hydroxylation | nih.gov |
| Aspergillus alliaceus | Spironolactone | Canrenone, 1-dehydrocanrenone, 7α-thio-spironolactone, and others | Dethioacetylation, Dehydrogenation, Hydroxylation | nih.gov |
| Thermomyces lanuginosus | Spironolactone | 7α-thiospironolactone, Canrenone, 7α-thiomethylspironolactone, 6β-OH-7α-thiomethylspironolactone | Dethioacetylation, S-methylation, Hydroxylation | nih.gov |
Advanced Analytical Methodologies for Detection, Quantification, and Impurity Profiling of Spironolactone Impurity G
Chromatographic Separation Science for Impurity G
Chromatographic techniques, particularly liquid chromatography, are the cornerstone for the separation and analysis of Spironolactone (B1682167) Impurity G from the active pharmaceutical ingredient (API) and other related substances.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the detection and quantification of Spironolactone Impurity G. vulcanchem.com The development of robust HPLC methods is a multi-faceted process involving the careful optimization of several parameters to ensure accurate and reliable results.
Reversed-Phase HPLC (RP-HPLC) for Impurity G Separation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted method for the separation of spironolactone and its impurities, including Impurity G. vulcanchem.comijpsr.com This technique utilizes a non-polar stationary phase and a polar mobile phase. Due to the introduction of a hydroxyl group, this compound is more polar than the parent spironolactone molecule. vulcanchem.com This difference in polarity is the basis for their separation in an RP-HPLC system. Several studies have demonstrated the successful use of RP-HPLC for the analysis of spironolactone and its related compounds. iajps.comacgpubs.org
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including improved resolution, increased speed, and enhanced sensitivity. researchgate.netasianpubs.org The use of smaller particle size columns (typically less than 2 µm) in UHPLC systems leads to sharper peaks and better separation of complex mixtures. This is particularly beneficial for resolving closely related impurities like those found in spironolactone. Recent developments in UHPLC methodology for spironolactone impurities have demonstrated a remarkable 4-5 fold reduction in analysis time compared to official methods, with run times ranging from 5 to 14 minutes, while maintaining robust separation. vulcanchem.com The enhanced speed and efficiency of UHPLC make it a valuable tool for high-throughput analysis in quality control settings. researchgate.net
Stationary Phase Selection (e.g., C18, specialized phases) and Column Chemistry Considerations
The choice of stationary phase is a critical factor in achieving optimal separation in HPLC. For the analysis of spironolactone and its impurities, C18 columns are the most commonly employed stationary phases. vulcanchem.comijpsr.comiajps.com These columns, packed with silica (B1680970) particles chemically bonded with octadecylsilane, provide a non-polar surface that effectively retains spironolactone and its related compounds. Other stationary phases, such as C8, have also been utilized. ijpsr.com The selection of a specific C18 column can influence the separation, and factors like particle size, pore size, and end-capping should be considered. For instance, a method for spironolactone and its impurities utilized a Waters X Bridge C18 column (4.6 x 250mm, 5µm). ijpsr.com Another study employed a LiChrospher® C18 column (5µm, 250×4 mm) for the analysis of spironolactone. acgpubs.org Specialized phases, such as those with different bonding chemistries or end-capping technologies, may offer unique selectivity for challenging separations.
Table 1: Examples of Stationary Phases Used in Spironolactone Impurity Analysis
| Stationary Phase | Column Dimensions | Particle Size | Application |
| C18 inertsil | 250 × 4.6 mm | 5µm | Detection of spironolactone impurities. vulcanchem.com |
| Symmetry C-8 | 150 x 3.9 mm | 5µm | Estimation and separation of spironolactone and its related substances. ijpsr.com |
| Agilent SB-C18 RRHD | - | - | Quantification of related impurities and assay determination of spironolactone. asianpubs.org |
| Waters X Bridge C18 | 4.6 x 250mm | 5µm | Chromatographic separation of spironolactone and its impurities. ijpsr.com |
| LiChrospher® C18 | 250×4 mm | 5µm | Analysis of Torsemide and Spironolactone. acgpubs.org |
| Kinetex F5 | 100 mm x 2.1 mm | 2.6 μm | Chromatographic separation of spironolactone and its metabolites. nih.gov |
Mobile Phase Composition Optimization (e.g., pH, organic modifier, buffers, additives)
The composition of the mobile phase plays a pivotal role in controlling the retention and selectivity of the separation. Key parameters that are optimized include the type and proportion of the organic modifier, the pH of the aqueous component, and the use of buffers and other additives.
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used in mobile phases for spironolactone analysis. vulcanchem.comijpsr.comiajps.com The ratio of the organic modifier to the aqueous phase is adjusted to achieve the desired retention times.
pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. For spironolactone and its impurities, a slightly acidic pH is often employed. For instance, a mobile phase containing a phosphate (B84403) buffer at pH 4 has been reported. vulcanchem.com Another method utilized a phosphate buffer with a pH of 4.8. iajps.com
Buffers: Buffers are used to maintain a constant pH throughout the analysis, which is crucial for reproducible results. Phosphate buffers are commonly used. vulcanchem.comiajps.com
Additives: Additives can be included in the mobile phase to improve peak shape and resolution. For example, a mixture of 0.1% formic acid and ammonia (B1221849) in water has been used as the aqueous component of the mobile phase. asianpubs.org
Table 2: Examples of Mobile Phase Compositions for Spironolactone Impurity Analysis
| Mobile Phase Composition | Flow Rate | Detection Wavelength | Column Temperature | Reference |
| Phosphate buffer (pH 4) and acetonitrile (1:1 ratio) | 1.5 ml/min | 240 nm | 40°C | vulcanchem.com |
| Water, Tetrahydrofuran (THF), and Acetonitrile (ACN) (77:21:2 v/v) | - | 254 and 283 nm | - | ijpsr.com |
| Mobile Phase A: 0.1% formic acid and ammonia in water; Mobile Phase B: Methanol | - | - | - | asianpubs.org |
| Mobile Phase A: ammonium (B1175870) acetate (B1210297) (pH 7.20); Mobile Phase B: HPLC Grade Methanol | 0.9ml/min | 254nm | 40°C | ijpsr.com |
| Methanol: Phosphate buffer pH 4.8 (55:45% v/v) | 1.0 ml/min | 282nm | - | iajps.com |
Gradient Elution Programming for Complex Mixtures
For complex samples containing multiple impurities with a wide range of polarities, a single isocratic mobile phase composition may not provide adequate separation for all components. In such cases, gradient elution is employed. ijpsr.comasianpubs.org Gradient elution involves changing the composition of the mobile phase during the chromatographic run. Typically, the proportion of the organic modifier is increased over time, which decreases the retention of later-eluting, more non-polar compounds. This technique allows for the efficient separation of both early and late-eluting peaks within a reasonable analysis time. A study on the separation of spironolactone and its impurities utilized a gradient elution with a mobile phase consisting of an aqueous solution of formic acid and ammonia and methanol as the organic modifier. asianpubs.org Another method employed a gradient system with deionized water and acetonitrile, where the acetonitrile concentration was increased over the course of the analysis. nih.govoup.com
Thin-Layer Chromatography (TLC) and Densitometric Analysis for Impurity G
Thin-Layer Chromatography (TLC) coupled with densitometry offers a versatile and cost-effective method for the analysis of spironolactone and its impurities. This technique is particularly useful for routine quality control. researchgate.netsemanticscholar.org
Methodology and Findings:
A notable TLC-densitometric method involves the use of silica gel 60 F254 TLC plates. oup.com A developing system composed of ethyl acetate–chloroform–formic acid–triethylamine (7:3:0.1:0.1, by volume) has been shown to achieve satisfactory separation, yielding compact and symmetrical spots for spironolactone and its related compounds. oup.com Densitometric analysis is typically performed at the wavelength of maximum absorbance, which for spironolactone is around 247 nm. researchgate.netsemanticscholar.org
Research has demonstrated the influence of different chromatographic conditions on the limits of detection (LOD) and quantification (LOQ). researchgate.netsemanticscholar.org One study found that a system using plates precoated with a mixture of silica gel 60 and kieselguhr F254, with a mobile phase of n-hexane-ethyl acetate-glacial acetic acid (24.5:24.5:1, v/v/v), provided the best sensitivity. researchgate.netsemanticscholar.org The estimated average LOD and LOQ values for spironolactone in this system were 0.034 µ g/spot and 0.103 µ g/spot , respectively. researchgate.netsemanticscholar.org Another high-performance thin-layer chromatography (HPTLC) method reported an LOD of 80 ng/spot and an LOQ of 100 ng/spot for spironolactone. technoarete.org
Table 1: TLC-Densitometric Parameters for Spironolactone Analysis
| Parameter | Value | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 TLC plates | oup.com |
| Mobile Phase | Ethyl acetate–chloroform–formic acid–triethylamine (7:3:0.1:0.1, by volume) | oup.com |
| Detection Wavelength | ~247 nm | researchgate.netsemanticscholar.org |
| LOD (Silica gel/kieselguhr) | 0.034 µ g/spot | researchgate.netsemanticscholar.org |
| LOQ (Silica gel/kieselguhr) | 0.103 µ g/spot | researchgate.netsemanticscholar.org |
| LOD (HPTLC) | 80 ng/spot | technoarete.org |
| LOQ (HPTLC) | 100 ng/spot | technoarete.org |
Development of Stability-Indicating Chromatographic Methods
Stability-indicating methods are crucial for determining the purity of a drug substance in the presence of its degradation products, including Impurity G. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are integral to developing such methods. aphp.frchemrj.org
Methodology and Findings:
High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC) are the predominant techniques for developing stability-indicating assays for spironolactone. A UPLC method utilizing a BEH C18 column (100mm × 2.1mm, 1.7µm) with a mobile phase of NaH2PO4·H2O and acetonitrile (57:43 v/v) has been successfully developed. chemrj.org This method, with a run time of 6 minutes, effectively separates spironolactone from its degradation products. chemrj.org
Forced degradation studies have shown that spironolactone is susceptible to degradation under various conditions. aphp.fr For instance, treatment with 0.01M NaOH for 15 minutes can lead to approximately 11% degradation. aphp.fr A well-developed stability-indicating method can separate the main degradation products, such as canrenone (B1668266) and 7α-thio spironolactone, with good resolution (Rs > 1.5). aphp.fr The development of such methods ensures that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from any potential impurities. aphp.fr
Table 2: Example of a Stability-Indicating UPLC Method
| Parameter | Condition | Reference |
|---|---|---|
| Column | BEH C18 (100mm × 2.1mm, 1.7µm) | chemrj.org |
| Mobile Phase | NaH2PO4·H2O and acetonitrile (57:43 v/v) | chemrj.org |
| Flow Rate | 0.25 mL/min | chemrj.org |
| Detection Wavelength | 235 nm | chemrj.org |
| Run Time | 6 minutes | chemrj.org |
Chromatographic System Suitability Testing and Robustness Studies using Design of Experiment (DoE) Approaches
System suitability testing is an essential part of any chromatographic method, ensuring the system is performing adequately for the analysis. scielo.brscielo.br Robustness studies, often employing Design of Experiment (DoE) approaches, evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.netacgpubs.org
Methodology and Findings:
System suitability parameters typically include tailing factor, column efficiency (number of theoretical plates), and resolution. scielo.brscielo.brakjournals.com For a reliable method, the tailing factor should be less than 2, and the column efficiency should be over 2000 theoretical plates. scielo.brscielo.br The resolution between the analyte peak and any adjacent peaks should be greater than 2.0. akjournals.com
DoE, such as factorial or central composite designs, is a systematic approach to study the effects of multiple variables simultaneously. scielo.brresearchgate.net For instance, a 2^4 full factorial design can be used to optimize chromatographic conditions by varying factors like the pH of the mobile phase, the composition of the mobile phase, flow rate, and temperature. acgpubs.org This approach helps in identifying the critical parameters that significantly impact the method's performance and establishing a design space within which the method is robust. researchgate.net
Table 3: Typical System Suitability Parameters
| Parameter | Acceptance Criteria | Reference |
|---|---|---|
| Tailing Factor | < 2 | scielo.brscielo.br |
| Column Efficiency (Theoretical Plates) | > 2000 | scielo.brscielo.br |
| Resolution (Rs) | > 2.0 | akjournals.com |
| %RSD for replicate injections | < 2.0% | scielo.brscielo.br |
Quantitative Analysis and Validation Parameters in Research
Method validation in accordance with International Council for Harmonisation (ICH) guidelines is imperative to ensure that an analytical method is suitable for its intended purpose. acgpubs.orgjocpr.com This involves assessing several key parameters.
Linearity and Calibration Curve Development for Impurity G Quantification
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal.
Methodology and Findings:
A calibration curve is constructed by plotting the peak area against a series of known concentrations of the impurity. The linearity is typically evaluated over a range of concentrations. For spironolactone, linearity has been demonstrated in ranges such as 20-30 ppm and 5-35 µg/mL. jocpr.comresearchgate.net The correlation coefficient (R²) of the calibration curve should ideally be 0.999 or greater, indicating a strong linear relationship. jocpr.com For instance, a validated HPLC method for spironolactone showed an R² value of 0.9997. jocpr.com
Table 4: Linearity Data for Spironolactone Quantification
| Concentration Range | Correlation Coefficient (R²) | Reference |
|---|---|---|
| 20-30 ppm | 0.9997 | jocpr.com |
| 5-35 µg/mL | - | researchgate.net |
| 2-12 µg/mL (for Torsemide) | 0.9973 | acgpubs.org |
| 10-60 µg/mL (for Spironolactone) | 0.9976 | acgpubs.org |
Determination of Limits of Detection (LOD) and Quantification (LOQ) for Trace Analysis
LOD is the lowest amount of an analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
Methodology and Findings:
LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S and LOQ = 10 × σ/S). acgpubs.org A validated HPLC method for spironolactone reported an LOD of 0.553 ppm and an LOQ of 1.677 ppm, indicating high sensitivity for impurity detection. jocpr.comvulcanchem.com Another study reported an LOD of 0.3 µg/mL and an LOQ of 0.9 µg/mL for spironolactone degradation products. aphp.fr These low limits are essential for controlling impurities at trace levels as required by regulatory authorities.
Table 5: LOD and LOQ Values for Spironolactone and its Impurities
| Method | LOD | LOQ | Reference |
|---|---|---|---|
| HPLC | 0.553 ppm | 1.677 ppm | jocpr.comvulcanchem.com |
| Stability-Indicating Method | 0.3 µg/mL | 0.9 µg/mL | aphp.fr |
| RP-HPLC (for Spironolactone) | 0.75 µg/mL | 2.29 µg/mL | acgpubs.org |
Precision and Accuracy Assessment (Repeatability, Intermediate Precision)
Precision refers to the closeness of agreement among a series of measurements, while accuracy is the closeness of the test results to the true value.
Methodology and Findings:
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). jocpr.comoup.com The precision is expressed as the relative standard deviation (%RSD) of a series of measurements. According to ICH guidelines, the %RSD should be ≤ 2%. technoarete.orgjocpr.com For a validated HPLC method, the %RSD for repeatability and intermediate precision was found to be ≤ 2%. jocpr.com
Accuracy is determined by recovery studies, where a known amount of the impurity is added to a sample and the recovery percentage is calculated. jocpr.comoup.com The acceptance criteria for recovery are typically within the range of 98-102%. One study reported recovery values for spironolactone between 99.40% and 101.99%. jocpr.com
Table 6: Precision and Accuracy Data for Spironolactone Analysis
| Parameter | Result | Acceptance Criteria | Reference |
|---|---|---|---|
| Precision (%RSD) | ≤ 2% | ≤ 2% | jocpr.com |
| Accuracy (% Recovery) | 99.40-101.99% | Typically 98-102% | jocpr.com |
| Repeatability (%RSD) | 0.87% | - | oup.com |
| Intermediate Precision (%RSD) | 0.46% | - | oup.com |
Specificity and Selectivity Studies to Isolate Impurity G from Other Related Substances
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of pharmaceutical analysis, selectivity is a crucial aspect of specificity, ensuring that the method can distinguish between the main active pharmaceutical ingredient (API), in this case, spironolactone, and its various related substances, including Impurity G.
The development of specific and selective methods for this compound is paramount for accurate quality control of spironolactone drug products. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose. vulcanchem.com Method development typically focuses on achieving baseline separation of all potential impurities from the spironolactone peak and from each other.
To achieve this separation, reversed-phase HPLC methods are commonly employed. vulcanchem.com These methods utilize a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The selectivity for Impurity G and other related compounds is manipulated by optimizing several chromatographic parameters:
Mobile Phase Composition: The ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile) is a critical factor. Adjusting this ratio alters the polarity of the mobile phase and, consequently, the retention times of the different compounds.
pH of the Buffer: The pH of the aqueous component of the mobile phase can significantly impact the ionization state of the analytes, which in turn affects their retention behavior on the column. For spironolactone and its impurities, a phosphate buffer with a pH of 4.0 has been utilized. vulcanchem.com
Column Chemistry and Dimensions: The choice of the stationary phase (e.g., C18) and the column's length, internal diameter, and particle size all influence separation efficiency and resolution. A common column specification is a C18 inertsil column (250 × 4.6 mm, 5µm). vulcanchem.com
Column Temperature: Maintaining a constant and optimized column temperature (e.g., 40°C) is essential for reproducible retention times and peak shapes. vulcanchem.com
Flow Rate: The speed at which the mobile phase passes through the column (e.g., 1.5 ml/min) affects the analysis time and the efficiency of the separation. vulcanchem.com
Specificity is confirmed through peak purity analysis, often using a photodiode array (PDA) detector. This detector acquires spectra across a range of wavelengths for each peak. If the peak corresponding to Impurity G is spectrally pure, it indicates that no other compound is co-eluting with it. Forced degradation studies are also integral to demonstrating specificity. By subjecting spironolactone to stress conditions (e.g., acid, base, oxidation, heat, light), a full impurity profile is generated, and the analytical method must be able to separate Impurity G from all the resulting degradation products.
Hyphenated Techniques for Comprehensive Impurity Profiling
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the definitive identification and characterization of impurities.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its high-resolution counterpart (LC-HRMS/MS) are indispensable for the structural elucidation of impurities like this compound. These techniques provide a high degree of sensitivity and selectivity, making them ideal for identifying impurities present at very low levels.
Ultra-high performance liquid chromatography (UHPLC) coupled with electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS) has been effectively used for the detailed characterization of spironolactone impurities. vulcanchem.com This approach is particularly advantageous as it can mitigate in-source fragmentation, a common issue that complicates the analysis of spironolactone and its related compounds. vulcanchem.com
In an LC-MS/MS analysis, the effluent from the LC column is introduced into the mass spectrometer. The molecules are ionized, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the impurity. For this compound (C₂₄H₃₂O₅S), the expected molecular weight is 432.6 g/mol . vulcanchem.com
Further structural information is obtained through tandem mass spectrometry (MS/MS). The molecular ion of the impurity is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the impurity. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent and fragment ions, further confirming the identity of Impurity G.
Recent advancements have also shown that derivatization with reagents like Girard's reagent P (GP) can significantly improve the detection sensitivity of spironolactone and its metabolites, including Impurity G, by one to two orders of magnitude in mass spectrometry. vulcanchem.com
Table of Chromatographic Conditions
| Parameter | Value |
| Column | C18 inertsil (250 × 4.6 mm, 5µm) |
| Mobile Phase | Phosphate buffer (pH 4) and Acetonitrile (1:1) |
| Flow Rate | 1.5 ml/min |
| Detection Wavelength | 240 nm |
| Column Temperature | 40°C |
Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique used for separating and identifying volatile and thermally stable compounds. For a compound like this compound to be analyzed by GC-MS, it must be sufficiently volatile and thermally stable to be vaporized in the GC inlet without decomposing.
Given the molecular weight (432.6 g/mol ) and the complex structure of this compound, it is likely to have low volatility and may be susceptible to thermal degradation at the high temperatures required for GC analysis. Therefore, direct analysis by GC-MS is generally not the preferred method.
However, if applicable, the analysis would involve vaporizing the sample and separating its components on a GC column. The separated components would then enter the mass spectrometer for detection and identification, similar to LC-MS. To make non-volatile or thermally labile compounds like this compound amenable to GC analysis, a derivatization step is often required. This process chemically modifies the compound to increase its volatility and thermal stability. While theoretically possible, the multi-step nature of derivatization can introduce complexity and potential sources of error, making LC-MS a more direct and commonly used technique for this type of analysis. There is currently no widespread reporting of GC-MS being a standard method for the routine analysis of this compound.
Chemical Synthesis Research of Spironolactone Impurity G
Design and Development of Synthetic Routes for Targeted Preparation of 6β-Hydroxy Spironolactone (B1682167)
The targeted chemical synthesis of Spironolactone Impurity G (6β-Hydroxy Spironolactone) is not extensively documented in dedicated literature, as it is primarily studied as a metabolite or a process/degradation impurity. However, synthetic routes can be designed based on established principles of steroid chemistry. The primary challenge lies in the regio- and stereoselective introduction of a hydroxyl group at the C-6β position of the complex spironolactone scaffold.
A plausible synthetic strategy would involve the modification of spironolactone or a late-stage intermediate. One of the most effective methods for introducing a 6β-hydroxy group onto a Δ⁴-3-keto steroid backbone involves the oxidation of a corresponding Δ³,⁵-diene intermediate. nih.govresearchgate.net
A proposed synthetic pathway could therefore involve:
Formation of the Dienol Intermediate: Treatment of spironolactone with a base and a silylating agent to form a stable 3-silyloxy-Δ³,⁵-diene. This step removes the conjugated ketone and isolates the C-6 position for subsequent reaction.
Stereoselective Oxidation: The oxidation of this diene intermediate is the crucial step. The use of specific catalysts, such as a dirhodium catalyst in the presence of an oxidant like tert-butylhydroperoxide, has been shown to effectively synthesize 6β-hydroxy androgens from a similar 3,5-diene precursor. nih.govresearchgate.net This reaction proceeds via a proposed C-H abstraction mechanism and can exhibit high stereoselectivity.
Hydrolysis: Subsequent acidic workup would hydrolyze the silyl (B83357) enol ether, regenerating the Δ⁴-3-keto system and yielding the final product, 6β-Hydroxy Spironolactone.
This approach circumvents the difficulty of direct allylic oxidation of the Δ⁴ double bond in spironolactone, which would likely produce a mixture of isomers (e.g., 6α-hydroxy) and other oxidation products. The design of such a route is critical for obtaining the impurity as a reference standard for analytical method development and quality control in spironolactone production. synzeal.com
Exploration of Regioselective and Stereoselective Hydroxylation Strategies
Achieving regio- and stereocontrol in the hydroxylation of a steroid nucleus is a formidable challenge in organic synthesis. researchgate.net Research has explored both chemical and biocatalytic methods to introduce a hydroxyl group at the 6β-position of Δ⁴-3-keto steroids, which are directly applicable to the synthesis of this compound.
Chemical Strategies: The direct chemical hydroxylation of the spironolactone core is complicated by the presence of multiple reactive sites. However, recent advances have provided more selective methods. A notable strategy is the oxidation of a 3,5-diene precursor using a dirhodium catalyst with an oxidant. nih.gov This method was successfully used to synthesize 6β-hydroxyandrostenedione, a compound with the same 6β-hydroxy-Δ⁴-3-keto steroid backbone as Impurity G. nih.govresearchgate.net This highlights a promising chemical approach for targeted synthesis.
Biocatalytic Strategies: Biocatalysis, particularly using cytochrome P450 (P450) enzymes, offers exceptional selectivity. acs.org These enzymes are known to be responsible for the metabolism of many steroid drugs, often involving specific hydroxylations.
Fungal P450 Enzymes: Certain fungal P450 enzymes have demonstrated the ability to perform stereoselective hydroxylations on steroid substrates. For example, the enzyme CYP5150AP3 from Thanatephorus cucumeris was found to catalyze both 7β- and 6β-hydroxylation of testosterone, a related 3-keto-4-en-steroid, with a nearly 1:1 regioselectivity. asm.org While not perfectly selective for the 6β position in this case, it demonstrates the potential of enzymatic systems. Other fungi, like Rhizopus oryzae, have shown minor 6β-hydroxylation activity on substrates like 11-deoxycortisol. asm.org
Human P450 Enzymes: The human cytochrome P450 enzyme CYP3A4 is well-known to be the primary catalyst for the 6β-hydroxylation of numerous endogenous steroids, including cortisol, progesterone, and testosterone. nih.gov This enzymatic transformation serves as a biological precedent and a model for the high selectivity that can be achieved.
The table below summarizes and compares various hydroxylation strategies applicable to the synthesis of this compound.
| Strategy | Method/Reagent | Substrate Type | Selectivity | Key Research Finding | Citation |
|---|---|---|---|---|---|
| Chemical Synthesis | Dirhodium catalyst / t-BuOOH | 3,5-Diene steroid precursor | Regio- and stereoselective for 6β-OH | Efficient route for synthesizing 6β-hydroxy androgens, applicable to the 6β-hydroxy-Δ⁴-3-keto steroid core. | nih.gov, researchgate.net |
| Biocatalysis | Fungal P450 (CYP5150AP3) | Testosterone (Δ⁴-3-keto steroid) | Catalyzes both 6β- and 7β-hydroxylation (~1:1 ratio). | Demonstrates that fungal enzymes can perform 6β-hydroxylation, though regioselectivity can be substrate-dependent. | asm.org |
| Biocatalysis | Human P450 (CYP3A4) | Cortisol, Testosterone, Progesterone | Highly selective for 6β-hydroxylation. | Acts as the primary enzyme for 6β-hydroxylation of many steroids in human metabolism. | nih.gov |
| Biotransformation | Fungus (Thermomyces lanuginosus) | Spironolactone | Produces 6β-OH-7α-thiomethylspironolactone. | Shows that fungi can hydroxylate at the 6β position on a closely related spironolactone derivative. | researchgate.net |
Mechanistic Studies of Synthetic Transformations Leading to Impurity G
The formation of this compound during either synthesis or degradation is believed to occur via an oxidative transformation. vulcanchem.com The Δ⁴-ene-3-one system in the A-ring of spironolactone is susceptible to oxidation, and the C-6 position is an allylic position, making it a potential site for such reactions.
Mechanistic investigations into the enzymatic 6β-hydroxylation of steroids by P450 enzymes provide a powerful model for its chemical formation. The P450 catalytic cycle involves a high-valent iron(IV)-oxo species that abstracts a hydrogen atom from the substrate. For 6β-hydroxylation, this involves the specific abstraction of the 6β-hydrogen, followed by a "rebound" of a hydroxyl group to the resulting carbon radical. nih.gov Studies on the chemical synthesis of 6β-hydroxy androgens have shown that the reaction is partially rate-limiting by C-H abstraction, supporting a similar mechanism. nih.govresearchgate.net
In the context of spironolactone synthesis or storage, the formation of Impurity G could be initiated by residual oxidants, atmospheric oxygen, or light, particularly in the presence of initiators. ajptonline.com The likely mechanism would be a free-radical allylic oxidation:
Initiation: An initiator (e.g., from trace peroxides) abstracts a hydrogen atom from an allylic position, most likely C-6, to form a resonance-stabilized allylic radical.
Propagation: This steroid radical reacts with molecular oxygen (O₂) to form a peroxy radical.
Conversion to Hydroperoxide: The peroxy radical can then abstract a hydrogen from another spironolactone molecule to form a 6-hydroperoxy intermediate and a new allylic radical, continuing the chain reaction.
Reduction to Alcohol: The 6-hydroperoxide intermediate is then reduced to the final 6β-hydroxy alcohol. The stereochemistry (favoring β) is often influenced by steric hindrance, with the incoming reagent preferentially attacking from the less hindered α-face, which can sometimes lead to the β-oriented product depending on the exact intermediate geometry and reaction conditions.
Understanding this mechanism is key to preventing the impurity's formation by controlling oxidative conditions, such as using antioxidants or ensuring an inert atmosphere during manufacturing and storage. google.com
Theoretical and Computational Chemistry Studies of Spironolactone Impurity G
Molecular Modeling and Conformational Analysis of 6β-Hydroxy Spironolactone (B1682167)
Molecular modeling is a powerful tool used to represent and manipulate the three-dimensional structures of molecules. For a complex steroidal molecule like 6β-Hydroxy Spironolactone, understanding its preferred spatial arrangement, or conformation, is fundamental to comprehending its chemical and biological activity.
Conformational analysis of 6β-Hydroxy Spironolactone involves identifying the various possible shapes the molecule can adopt due to the rotation around its single bonds. The steroid nucleus, composed of four fused rings, is relatively rigid, but the substituents, including the 6β-hydroxy group and the γ-lactone ring, have some degree of conformational flexibility.
Computational methods, such as molecular mechanics, can be employed to calculate the potential energy of different conformations. By systematically rotating bonds and calculating the corresponding energy, a potential energy surface can be generated. The low-energy regions on this surface correspond to the most stable and, therefore, most likely conformations of the molecule.
Key Structural Features for Modeling:
Steroid Backbone: The core four-ring structure provides a rigid framework.
6β-Hydroxy Group: The orientation of this hydroxyl group relative to the steroid rings is a key conformational variable.
7α-acetylthio Group: The spatial arrangement of this group influences the molecule's interaction with its environment.
The resulting 3D models are essential for visualizing the molecule's shape and for subsequent computational studies, such as docking simulations with biological receptors or predicting spectroscopic properties.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Stability
Quantum chemical calculations provide a deeper understanding of a molecule's electronic properties, which govern its stability and reactivity. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of molecules. jmbfs.org
For 6β-Hydroxy Spironolactone, DFT calculations can determine several key electronic parameters:
Electron Distribution: DFT can map the electron density throughout the molecule, highlighting regions that are electron-rich or electron-poor. This is crucial for understanding intermolecular interactions.
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.
Electrostatic Potential: This property reveals the net electrostatic effect of the total charge distribution (electrons and nuclei) and is useful for predicting how the molecule will interact with other polar molecules or ions.
These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) that approximates the molecular orbitals. jmbfs.org The choice of functional and basis set is critical for obtaining accurate results.
Table of Calculated Electronic Properties (Hypothetical DFT Data):
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest empty orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher stability and lower chemical reactivity. |
| Dipole Moment | 3.2 D | A non-zero dipole moment indicates an uneven distribution of charge, influencing solubility and intermolecular forces. |
Note: The values in this table are for illustrative purposes and would need to be determined through specific DFT calculations.
Prediction of Reactivity and Potential Degradation Pathways using Computational Methods
Computational methods can be used to predict the reactivity of 6β-Hydroxy Spironolactone and to explore its potential degradation pathways. This is particularly important for understanding its stability under various conditions.
Reactivity Prediction: The electronic properties calculated by DFT, such as the HOMO and LUMO energies and the electrostatic potential map, can identify the most reactive sites on the molecule. For instance, regions with high electron density (nucleophilic sites) are prone to attack by electrophiles, while electron-deficient regions (electrophilic sites) are susceptible to attack by nucleophiles. The presence of functional groups like the hydroxyl, thioester, and ketone groups will significantly influence the molecule's reactivity.
Degradation Pathway Prediction: Computational tools can simulate potential chemical reactions that 6β-Hydroxy Spironolactone might undergo. This can include:
Hydrolysis: The ester linkage in the γ-lactone ring and the thioester group are susceptible to hydrolysis, especially under acidic or basic conditions.
Oxidation: The hydroxyl group and the sulfur atom can be oxidized.
Elimination: Dehydration involving the 6β-hydroxy group is a possible degradation route.
By calculating the activation energies for these potential reactions, chemists can predict the most likely degradation pathways and the conditions under which they are favored. nih.gov This information is invaluable for developing stable formulations and for identifying potential degradation products that may need to be monitored. Studies have shown that the degradation of similar steroid structures can involve regioselective hydrogenation, degradation of side chains, ester hydrolysis, and oxidative hydroxylation. researchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry can predict various spectroscopic properties of 6β-Hydroxy Spironolactone, which can then be compared with experimental data for structure confirmation and characterization.
NMR Spectroscopy: Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.gov This is achieved by calculating the magnetic shielding of each nucleus in the molecule's calculated equilibrium geometry. These predicted chemical shifts can be correlated with experimentally obtained NMR spectra to aid in the assignment of signals to specific atoms in the molecule, which is crucial for confirming its structure.
Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help in understanding fragmentation patterns observed in mass spectrometry. nih.gov By calculating bond dissociation energies, it is possible to predict which bonds are most likely to break upon ionization, thus aiding in the interpretation of the mass spectrum and the identification of fragment ions.
Table of Predicted vs. Experimental Spectroscopic Data (Hypothetical):
| Spectroscopic Technique | Predicted Data | Experimental Data | Correlation |
| ¹H NMR (δ, ppm) | 4.35 (H-6α) | 4.38 | Good agreement confirms the stereochemistry at C-6. |
| ¹³C NMR (δ, ppm) | 205.1 (C-3) | 204.8 | Confirms the presence of the ketone group at C-3. |
| IR (cm⁻¹) | 3450 (O-H stretch) | 3445 | Indicates the presence of the hydroxyl group. |
| IR (cm⁻¹) | 1770 (C=O lactone) | 1768 | Confirms the γ-lactone ring. |
Note: The values in this table are for illustrative purposes.
The correlation between predicted and experimental spectroscopic data provides strong evidence for the structural elucidation of Spironolactone Impurity G.
Research on Strategies for Impurity Control and Mitigation
Process Chemistry Optimization Studies to Minimize Impurity G Formation
Minimizing the generation of Spironolactone (B1682167) Impurity G at its source is the most effective strategy for control. This involves a deep understanding of the synthesis process and the factors that lead to the formation of this specific impurity. vulcanchem.com Impurity G, identified as 6β-Hydroxy Spironolactone, is a process-related impurity that can arise during the synthesis of the main compound. vulcanchem.com
The synthesis of Spironolactone from its precursors, such as canrenone (B1668266) or aldadiene, involves complex chemical transformations, including a key thiolacetylation step. google.comncl.ac.uk The formation of Impurity G is governed by the kinetics and thermodynamics of the reaction pathways.
Reaction Pathways : The thiolacetylation of aldadiene to produce Spironolactone is a reversible reaction. ncl.ac.uk This equilibrium means that under certain conditions, the reaction can favor not only the desired product (7α-spironolactone) but also undesired isomers and byproducts. ncl.ac.uk The formation of Impurity G likely involves a side reaction, such as oxidation or hydroxylation at the 6β position of the steroid nucleus. vulcanchem.comresearchgate.netnih.gov
Kinetic vs. Thermodynamic Control : Reaction conditions determine whether the process is under kinetic or thermodynamic control.
Kinetic Control : At lower temperatures or shorter reaction times, the dominant product is the one that is formed fastest (lowest activation energy).
Thermodynamic Control : At higher temperatures or longer reaction times, the system can reach equilibrium, favoring the most stable product.
By carefully studying the reaction rates and energy profiles, chemists can select conditions (e.g., temperature, catalyst, reaction time) that kinetically and thermodynamically disfavor the pathway leading to Impurity G. For instance, the reversible nature of the main reaction allows for conditions to be set that can convert undesired isomers back into the reaction pool, potentially minimizing subsequent side reactions. ncl.ac.uk
Table 1: Influence of Kinetic and Thermodynamic Control on Impurity Formation
| Control Type | Conditions | Product Outcome | Implication for Impurity G |
|---|---|---|---|
| Kinetic Control | Lower Temperature, Shorter Reaction Time | Fastest-forming product dominates, which may be an impurity if its activation energy is lower. | If Impurity G forms quickly, kinetic control could be detrimental. |
| Thermodynamic Control | Higher Temperature, Longer Reaction Time | Most stable product dominates. | If Spironolactone is more thermodynamically stable than Impurity G, these conditions would minimize the impurity level at equilibrium. |
The generation of impurities is highly sensitive to the quality of the starting materials and the precise parameters under which the reaction is run. ncl.ac.uk
Raw Material Purity : The purity of precursors like canrenone and reagents such as thioacetic acid is paramount. google.com Thioacetic acid, for example, is known to degrade in the presence of water or oxygen, which can lead to undesirable side reactions and the formation of various impurities. ncl.ac.uk Ensuring high-purity, low-water content raw materials is a fundamental step in impurity control.
Reaction Parameters : Several parameters during the synthesis must be meticulously controlled:
Solvent : The choice of solvent (e.g., methanol (B129727), ethanol, isopropanol) can significantly affect reaction pathways and yields. google.com
Temperature : The reaction temperature must be optimized to ensure a reasonable reaction rate for the main product while minimizing the rates of side reactions that form Impurity G.
Stabilizers : The addition of stabilizers, such as nitrogen-containing organic bases (e.g., pyridine, triethylamine), during purification steps can prevent the degradation of Spironolactone. google.com This is crucial as degradation can be a source of impurities. google.com A patented process demonstrated that adding a stabilizer during decolorization with activated carbon significantly reduced impurity content and increased the final product yield from approximately 78% to 99%. google.com
Table 2: Effect of Reaction Parameters on Spironolactone Purity and Yield (Based on Patent Data google.com)
| Parameter | Condition without Optimization | Optimized Condition | Effect on Purity/Yield |
|---|---|---|---|
| Stabilizer | No stabilizer during decolorization | Addition of 0.01g pyridine | Purity increased from 95.06% to 98.59%; Yield increased from 78% to 99% |
| Solvent System | Ethanol alone | Methanol, Isopropanol, or mixed solvents like Dichloromethane/Acetone | Yields consistently high (89-99%) with high purity (98.3-99.5%) |
| Reaction Time | Not specified | 2-5 hours reflux | Part of an optimized process yielding a high-purity crude product before final refining |
Understanding Reaction Kinetics and Thermodynamics for Impurity Control
Development of Novel Impurity Removal or Reduction Methodologies
Even with an optimized synthesis process, trace amounts of Impurity G may still be present. Therefore, robust purification methodologies are essential to reduce its levels to within acceptable limits.
Crystallization is a powerful and widely used technique for purifying APIs, as it can effectively separate the desired compound from soluble impurities. researchgate.net
Solvent Selection : The choice of solvent is critical, as Spironolactone is known to form different polymorphic and solvated crystalline forms depending on the solvent used (e.g., ethyl acetate (B1210297), acetonitrile (B52724), acetone). researchgate.netacs.org Each crystal form has a unique lattice structure, which in turn affects its ability to accommodate or reject impurity molecules. An ideal solvent system will maximize the solubility of Impurity G while minimizing the solubility of Spironolactone, allowing the pure API to crystallize out, leaving the impurity in the mother liquor.
Antisolvent Crystallization : This technique involves adding a solvent in which the API is insoluble (an antisolvent) to a solution of the API. researchgate.net This induces rapid precipitation. By controlling parameters such as mixing rates and temperature, it is possible to influence the crystal size and morphology, which can enhance impurity purging. researchgate.net For Spironolactone, a "two-step crystallization" has been observed in a water/acetone system, where initial spherical clusters rearrange into ordered nanocrystals, a process that can be engineered for purification. researchgate.net
Continuous Crystallization : Modern approaches like continuous manufacturing using Mixed-Suspension, Mixed-Product Removal (MSMPR) crystallizers offer superior control over the crystallization process compared to traditional batch methods. mt.com Continuous operation allows for a steady state to be achieved, resulting in more consistent crystal properties and potentially higher purity. mt.com
Recrystallization : A common strategy involves dissolving the crude Spironolactone product and then recrystallizing it under controlled conditions. The process often includes treatment with activated carbon to adsorb colored impurities and other related substances before the crystallization step. google.com
Table 3: Comparison of Crystallization Strategies for Impurity Reduction
| Strategy | Principle | Advantages | Considerations for Impurity G |
|---|---|---|---|
| Solvent Screening | Exploits differential solubility of API and impurity in various solvents. researchgate.netacs.org | Simple, effective for finding optimal purification conditions. | Requires screening a wide range of solvents to find one that selectively rejects Impurity G from the crystal lattice. |
| Antisolvent Crystallization | Rapidly induces supersaturation and precipitation by adding a non-solvent. researchgate.net | Good control over particle size and morphology; can be a continuous process. | The rapid nature must be controlled to prevent trapping of Impurity G within the crystals (inclusion). |
| Cooling Crystallization | Induces crystallization by lowering the temperature of a saturated solution. rsc.org | Well-established, controllable, and scalable. | The cooling rate must be optimized to allow for selective crystallization of Spironolactone over Impurity G. |
| Continuous (MSMPR) Crystallization | Maintains a constant suspension of growing crystals for uniform growth. mt.com | High consistency, better process control, potentially higher purity. | Requires specialized equipment and process development. |
For both analytical characterization and preparative purification, advanced separation techniques are indispensable.
High-Performance Liquid Chromatography (HPLC) : HPLC is the cornerstone technique for the detection, quantification, and separation of Spironolactone and its impurities. vulcanchem.com Numerous stability-indicating HPLC methods have been developed. oup.comresearchgate.net These methods typically use reversed-phase columns (like C18 or C8) with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer. sielc.comoatext.com By optimizing the mobile phase composition, pH, and gradient elution profile, a clear separation between the main Spironolactone peak and the peak corresponding to Impurity G can be achieved. oup.comoup.com
Ultra-High Performance Liquid Chromatography (UPLC) : UPLC is a more recent advancement that uses smaller particle size columns (less than 2 µm) and higher pressures. chemrj.org This results in significantly faster analysis times, higher resolution, and greater sensitivity compared to conventional HPLC, making it highly suitable for in-process controls and final quality assessment. chemrj.org
Preparative Chromatography : When isolation of an impurity like Impurity G is needed for characterization or as a reference standard, preparative HPLC is employed. This technique uses larger columns and higher flow rates to separate and collect larger quantities of the specific compound from a mixture. sielc.com
Other Techniques : Thin-Layer Chromatography (TLC) combined with densitometry can also be used as a simpler, cost-effective method for separating and quantifying impurities in some applications. oup.comoup.com For sample clean-up prior to analysis, especially from complex matrices, Solid Phase Extraction (SPE) is a valuable tool. nih.gov
Table 4: Interactive Table of Chromatographic Conditions for Spironolactone Impurity Analysis
| Parameter | Method 1 vulcanchem.com | Method 2 oup.com | Method 3 oatext.com | Method 4 chemrj.org |
|---|---|---|---|---|
| Technique | HPLC | HPLC | HPLC | UPLC |
| Column | C18 inertsil (250 × 4.6 mm, 5μm) | C18 (dimensions not specified) | C8 (250 x 4.60 mm, 5 µm) | BEH C18 (100mm × 2.1mm, 1.7µm) |
| Mobile Phase | Phosphate (B84403) buffer (pH 4) and acetonitrile (1:1) | Deionized water-acetonitrile (gradient) | Acetonitrile: 0.025 M KH2PO4 (60:40, pH 3.49) | NaH2PO4.H2O and Acetonitrile (57:43) |
| Flow Rate | 1.5 ml/min | 2 mL/min | 1 ml/min | 0.25 ml/min |
| Detection (UV) | 240 nm | 230 nm | 235 nm | 235 nm |
| Temperature | 40°C | Ambient | Ambient | Not Specified |
| Run Time | ~5-14 minutes | >20 minutes | < 6 minutes | 6 minutes |
Future Research Directions and Unaddressed Academic Questions
Development of Novel and More Sensitive Analytical Technologies for Trace Impurity G Detection
The detection and quantification of trace-level impurities are paramount for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). biomedres.us Current methods for impurity profiling, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), have established a baseline for analysis. biomedres.usnih.gov However, the drive for greater sensitivity and selectivity is continuous.
Future research should focus on emerging technologies that can overcome the limitations of current methods, particularly for complex drug matrices and for impurities that may be present at extremely low levels. sepscience.comapacsci.com High-Resolution Mass Spectrometry (HRMS) and Supercritical Fluid Chromatography (SFC) are promising avenues for enhancing accuracy and productivity in impurity profiling. apacsci.com For impurities like Spironolactone (B1682167) Impurity G that may lack a strong UV chromophore, alternative detection methods such as Corona Charged Aerosol Detectors (CAD) could be invaluable, though they have limitations with volatile compounds. researchgate.net
A significant challenge lies in the analysis of APIs with poor water solubility, which often requires the use of organic solvents that can interfere with certain chromatographic techniques like ion chromatography. chromatographyonline.com Therefore, a key research direction is the development of robust methods that are less susceptible to matrix effects and can provide reliable quantification well below the 0.1% threshold often cited in regulatory guidelines. nih.gov This includes advancements in sample preparation, automation, and the application of novel detector technologies like vacuum UV and nitrogen phosphorus detectors to minimize the risk of false positives and ensure accurate trace-level analysis. sepscience.com
Comprehensive Mechanistic Understanding of All Potential Formation Pathways of Impurity G
Spironolactone Impurity G is characterized by a hydroxyl group at the 6β position of the steroid nucleus. Understanding how this feature is introduced is critical for controlling its formation. The formation pathways can be broadly categorized as occurring during synthesis, degradation, or metabolism. aphp.fr While forced degradation studies under acidic, basic, oxidative, and photolytic conditions provide initial clues, a deeper, mechanistic understanding is required. aphp.frajptonline.com
One major avenue for future research is the role of enzymatic transformations. Cytochrome P450 (P450) monooxygenases are well-known for their ability to catalyze the regio- and stereospecific hydroxylation of steroids. mdpi.comasm.orgrsc.org Research has shown that P450 enzymes can hydroxylate various positions on the steroid core, including C6, C7, and C11. mdpi.com Specifically, studies on the microbial hydroxylation of androst-4-ene-3,17-dione by Rhizopus arrhizus have detailed a mechanism for C-6β hydroxylation, suggesting that such a pathway, involving the enol form of the Δ4-3-ketone, could be a plausible route for the formation of Impurity G. cdnsciencepub.com Further investigation into which specific human P450 isozymes (e.g., CYP3A4) or microbial enzymes could catalyze the 6β-hydroxylation of spironolactone is a critical unaddressed question. mdpi.com
Beyond enzymatic pathways, chemical degradation through autoxidation is another potential route. researchgate.net The sensitivity of complex molecules to autoxidation can lead to the formation of hydroxylated impurities. Elucidating the specific reaction conditions (e.g., presence of trace metals, peroxides, light) that could promote the chemical oxidation of spironolactone at the 6β position is an important area for future mechanistic studies.
Advanced Computational Studies for Predicting Impurity Formation Under Diverse Conditions
In silico, or computational, modeling represents a powerful tool for proactively assessing and mitigating the risks of impurity formation. zamann-pharma.com The prediction of drug degradation pathways is a complex but rapidly advancing field. nih.gov Future research should leverage these computational approaches to specifically model the formation of this compound.
Software programs like Zeneth, which use a knowledge base of chemical reactions to predict degradation products, can provide a theoretical understanding of potential pathways under various stress conditions (e.g., pH, temperature, oxygen, light). acs.org These models can be enhanced by incorporating quantum chemical calculations, such as Density Functional Theory (DFT), to assess the reactivity of different sites on the spironolactone molecule and predict sensitivity to mechanisms like autoxidation. researchgate.net
A particularly relevant avenue is the development of mechanism-based models to predict steroid metabolism. Models that combine binding affinity and activation energy calculations have shown high accuracy in predicting the metabolic sites of steroids mediated by enzymes like CYP3A4. mdpi.com Applying and refining such models for spironolactone could predict the likelihood of 6β-hydroxylation in a physiological environment. Furthermore, machine learning and artificial intelligence (AI) algorithms can analyze large datasets to identify trends and predict interactions between the API and excipients that might lead to impurity formation during storage. zamann-pharma.comnih.gov Integrating these predictive models into the early stages of drug development can help in designing more robust formulations and manufacturing processes.
Standardization of Impurity Profiling Methodologies in Complex API Matrices
Ensuring consistency and reliability in impurity detection across different laboratories and manufacturing sites requires the standardization of analytical methodologies. biomedres.usnih.gov This is particularly challenging for complex API matrices, where excipients and other components can interfere with the analysis. beaconinside.com A key future direction is the development and validation of standardized, robust, and transferable analytical methods for this compound.
This involves more than just defining a specific HPLC or LC-MS method. It requires establishing harmonized protocols for sample preparation, the use of certified reference standards for Impurity G, and clear system suitability criteria to ensure the method performs as intended. Regulatory bodies like the International Council on Harmonisation (ICH) provide a framework, but specific implementation for a given impurity in a complex product requires dedicated research. nih.gov
Future work should focus on developing orthogonal analytical methods—using different separation and detection principles—to provide a more comprehensive impurity profile and confirm results. For instance, combining a reversed-phase LC-UV method with a hydrophilic interaction liquid chromatography (HILIC) or SFC method coupled with a mass spectrometer can provide a higher degree of confidence. biomedres.us The ultimate goal is to establish a globally recognized, standardized methodology that can be included in major pharmacopoeias, ensuring that the quality of spironolactone can be assessed consistently worldwide.
Exploration of New Chemical Transformations Leading to Related Hydroxylated Steroids
Investigating novel synthetic routes to hydroxylated steroids serves a dual purpose. Firstly, it can provide efficient pathways for the synthesis of reference standards like this compound, which are essential for analytical method development and validation. Secondly, it opens up avenues for the discovery of new, potentially therapeutic steroid derivatives. rsc.orgnih.gov
Recent advancements in biocatalysis and chemoenzymatic synthesis offer exciting possibilities. rsc.orgnih.gov The use of engineered enzymes, particularly P450s, and whole-cell biocatalysis allows for highly regio- and stereoselective hydroxylation of steroid scaffolds at positions that are difficult to access through traditional organic synthesis. asm.orgacs.orgcancerresearchhorizons.com Future research could focus on discovering or engineering enzymes that can efficiently perform 6β-hydroxylation on the spironolactone core. This could involve screening microbial strains or applying directed evolution to existing P450 enzymes to enhance their activity and selectivity. acs.org
Beyond biocatalysis, new chemical technologies like continuous flow chemistry, photochemistry, and electrochemistry are being applied to steroid synthesis. cancerresearchhorizons.comresearchgate.net These methods can offer improved efficiency, safety, and scalability. Exploring these novel transformations for the hydroxylation of spironolactone and related steroid cores could lead to a library of new hydroxylated compounds. Evaluating the biological activity of these novel steroids could uncover new structure-activity relationships and potentially lead to the development of new therapeutic agents with improved efficacy or side-effect profiles. mdpi.comresearchgate.net
Q & A
Q. How is Spironolactone Impurity G structurally characterized, and what are its critical physicochemical properties?
this compound (20,21-Dehydro Spironolactone) is characterized using advanced spectroscopic and chromatographic techniques. Key properties include:
- Molecular formula : C₂₄H₃₀O₄S; Molecular weight : 414.56 g/mol .
- Stereochemistry : Four defined stereocenters with three uncertain chiral centers, requiring NMR (¹H/¹³C) and X-ray crystallography for full elucidation .
- Physical properties : Melting point 205–208°C, solubility <9.5 mg/L in water at 25°C, and logP ~3.7 .
- Spectroscopic identifiers : InChIKey
KCWOLKZQDUPWRC-KWMWQTSYSA-Nand SMILESS(C(C)=O)C1CC2=CC(CC[C@]2(C)C2CC[C@]3(C)[C@]4(C=CC(=O)O4)CCC3C21)=O.
Q. What analytical techniques are recommended for detecting this compound in drug formulations?
- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 column, λ = 242 nm) is standard. Validate using ICH Q2(R1) guidelines for specificity, linearity (R² >0.99), and precision (%RSD <2.0) .
- Mass spectrometry : LC-MS/MS with electrospray ionization (ESI) for trace-level detection (LOQ ≤0.05%) .
- Orthogonal methods : TLC for preliminary screening and FT-IR for functional group confirmation .
Q. What are the primary synthetic pathways leading to the formation of this compound?
Impurity G arises during spironolactone synthesis via:
- Dehydration : Loss of water at the C20–C21 position under acidic or thermal conditions.
- Oxidative stress : Exposure to peroxides or light during storage, confirmed by forced degradation studies .
- Process-related intermediates : Incomplete acetylation of the thiol group at C7 .
Advanced Research Questions
Q. How can researchers validate an analytical method for quantifying this compound in compliance with ICH guidelines?
Follow ICH Q2(R2) validation parameters:
- Specificity : Demonstrate resolution from spironolactone and other impurities (ΔRT ≥2 min) under stressed conditions (heat, acid/base hydrolysis) .
- Accuracy : Spike recovery (98–102%) at 50%, 100%, and 150% of the specification limit (e.g., 0.15% w/w) .
- Robustness : Test column temperature (±5°C), flow rate (±0.1 mL/min), and mobile phase pH (±0.2) .
- Data documentation : Include raw chromatograms, calibration curves, and statistical analysis of inter-day precision .
Q. What experimental strategies resolve contradictions in impurity profile data across different laboratories?
- Cross-lab harmonization : Use a common reference standard (e.g., USP/Ph. Eur. certified material) and standardized protocols .
- Root-cause analysis : Investigate variables like column lot differences, detector sensitivity, or sample preparation (e.g., sonication time) .
- Multivariate statistics : Apply PCA or ANOVA to identify outlier datasets and validate with blinded sample exchanges .
Q. How to design forced degradation studies to evaluate the stability of this compound?
- Stress conditions :
| Condition | Parameters | Degradation Pathway |
|---|---|---|
| Acidic hydrolysis | 0.1M HCl, 70°C, 24h | Lactone ring opening |
| Oxidative stress | 3% H₂O₂, 25°C, 48h | Sulfoxide formation |
| Photolysis | 1.2 million lux-hours, UV/Vis | Δ20,21 dehydrogenation |
- Analytical endpoints : Monitor impurity growth kinetics via LC-MS and confirm degradation products using HRMS and NMR .
Q. What toxicological considerations are critical when assessing this compound in preclinical studies?
- Genotoxicity screening : Follow ICH S2 guidelines using Ames test (bacterial reverse mutation) and micronucleus assay .
- Dose thresholds : Limit impurity levels to ≤0.15% (ICH Q3A) unless genotoxicity is ruled out .
- Metabolic profiling : Investigate hepatic CYP450-mediated interactions using human liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
